Home > Products > Screening Compounds P55799 > AC220;Quizartinib
AC220;Quizartinib -

AC220;Quizartinib

Catalog Number: EVT-14246797
CAS Number:
Molecular Formula: C29H32N6O4S
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AC220;Quizartinib is a small molecule inhibitor that selectively targets the internal tandem duplications of the FLT3 (Fms-like tyrosine kinase 3) gene, which is commonly mutated in acute myeloid leukemia. This compound has garnered attention for its potential therapeutic applications in treating hematological malignancies, particularly those associated with FLT3 mutations. The compound was developed to improve upon earlier FLT3 inhibitors by enhancing selectivity and reducing off-target effects.

Source

AC220;Quizartinib was developed by Astellas Pharma and has undergone various clinical trials to evaluate its efficacy and safety profile in patients with acute myeloid leukemia. The compound is derived from a series of chemical modifications aimed at optimizing its pharmacological properties.

Classification

AC220;Quizartinib falls under the category of tyrosine kinase inhibitors. It is classified as an antineoplastic agent, specifically targeting the FLT3 receptor, which plays a crucial role in the proliferation and survival of hematopoietic cells.

Synthesis Analysis

Methods

The synthesis of AC220;Quizartinib involves several key steps, primarily focusing on the construction of its core structure, which includes a pyrimidine ring system. The synthesis can be summarized as follows:

  1. Formation of the pyrimidine core: This is achieved through a condensation reaction involving appropriate starting materials such as 2-amino-4-methylpyrimidine and suitable aldehydes or ketones.
  2. Introduction of side chains: Various side chains are introduced through nucleophilic substitution reactions or coupling reactions, which modify the core structure to enhance binding affinity for the FLT3 receptor.
  3. Final purification: The crude product undergoes purification processes such as recrystallization or chromatography to obtain the final compound in high purity.

Technical Details

The synthesis typically employs techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For separation and purification of intermediates and final products.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular formula of AC220;Quizartinib is C22H22ClN4OC_{22}H_{22}ClN_{4}O. Its structure features a complex arrangement that includes:

  • A central pyrimidine ring
  • A chlorophenyl group
  • A piperazine moiety

Data

The three-dimensional conformation of AC220;Quizartinib can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interaction with the FLT3 receptor. Notably, the compound exhibits a specific orientation that enhances its binding affinity.

Chemical Reactions Analysis

Reactions

AC220;Quizartinib participates in various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic substitutions: These reactions are critical for introducing functional groups into the molecule.
  2. Hydrolysis: This may occur during metabolic processes, leading to the formation of metabolites that can influence pharmacokinetics.

Technical Details

The stability of AC220;Quizartinib under physiological conditions is an important consideration, as it affects bioavailability and therapeutic efficacy. Studies have shown that the compound remains stable at physiological pH but may undergo degradation under extreme conditions.

Mechanism of Action

Process

AC220;Quizartinib exerts its therapeutic effects by selectively inhibiting the FLT3 receptor tyrosine kinase activity. The mechanism involves:

  1. Binding to the ATP-binding site: AC220;Quizartinib competes with adenosine triphosphate for binding to FLT3, thereby preventing phosphorylation and activation.
  2. Inhibition of downstream signaling pathways: This blockade leads to reduced cell proliferation and survival signaling in FLT3-mutated leukemia cells.

Data

Clinical studies have demonstrated that patients with FLT3-ITD (internal tandem duplication) mutations show significant responses to treatment with AC220;Quizartinib, highlighting its role in targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 398.88 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Melting Point: Data indicates a melting point range around 200-205 °C.

Chemical Properties

  • Stability: AC220;Quizartinib exhibits stability under normal storage conditions but should be protected from light.
  • pH Sensitivity: The compound maintains stability across a physiological pH range but may degrade under extreme acidic or basic conditions.

Relevant analyses include:

  • High-performance liquid chromatography for purity assessment.
  • Mass spectrometry for molecular weight determination.
Applications

Scientific Uses

AC220;Quizartinib is primarily used in clinical settings for:

  1. Treatment of Acute Myeloid Leukemia: It is particularly effective against patients with FLT3 mutations, providing a targeted approach to therapy.
  2. Research on Tyrosine Kinase Inhibition: The compound serves as a model for studying tyrosine kinase signaling pathways and developing new inhibitors for other diseases.
  3. Combination Therapies: Ongoing research investigates its use alongside other chemotherapeutic agents to enhance treatment efficacy and overcome resistance mechanisms.
Molecular Pharmacology of FLT3 Inhibition

Structural Basis of FLT3 Kinase Domain Interaction

Quizartinib (AC220) exemplifies modern structure-guided kinase inhibitor design, specifically targeting the FMS-like tyrosine kinase 3 (FLT3) with high precision. Co-crystallography studies reveal that quizartinib binds the FLT3 kinase domain in a distinctive "DFG-out" conformation, where the activation loop folds back onto the kinase domain, creating a unique allosteric pocket adjacent to the ATP-binding site [2] [8]. This structural arrangement is stabilized by quizartinib's imidazobenzothiazole head group occupying the adenine binding pocket and a tert-butyl-isoxazole tail extending into the hydrophobic back pocket. Critical edge-to-face aromatic interactions occur between the inhibitor's central phenyl ring and two phenylalanine residues: gatekeeper residue F691 and DFG motif residue F830 [5] [8]. These interactions form a compact structural unit essential for high-affinity binding, with the urea linker simultaneously forming hydrogen bonds with E661 (αC-helix) and D829 (DFG motif) [8].

ATP-Binding Domain Occupancy and Conformational Dynamics

The binding mode of quizartinib represents a sophisticated workaround to conventional ATP-competitive inhibition. Unlike type I inhibitors that target the active kinase conformation, quizartinib's type II binding mechanism exploits the inactive DFG-out conformation, providing enhanced selectivity among kinases [5] [8]. This conformation is naturally adopted by unphosphorylated FLT3 but is stabilized with exceptional potency through quizartinib's binding. Notably, the imidazobenzothiazole group does not directly engage the hinge region through hydrogen bonding. Instead, it recruits a bridging water molecule that forms bidentate hydrogen bonds with backbone atoms of the hinge region (C694 and E692) [8]. This water-mediated interaction allows optimal positioning of the morpholinoethoxy solubilizing group within a solvent-exposed region, contributing to favorable pharmacokinetic properties. The binding induces a localized induced fit conformational change within the activation loop (residues 829–849), particularly around the DFG motif, further tightening the inhibitor-receptor interface [8].

Differential Binding Affinity for FLT3-ITD vs. Wild-Type FLT3

A key pharmacological feature of quizartinib is its significantly enhanced inhibitory activity against FLT3 internal tandem duplication (ITD) mutants compared to wild-type FLT3. Biochemical assays demonstrate a >10-fold selectivity for FLT3-ITD over wild-type FLT3 (IC₅₀ = 1.1 nM vs. 4.2 nM) [5] [10]. This differential arises from fundamental conformational differences between mutant and wild-type receptors. FLT3-ITD mutations in the juxtamembrane domain disrupt autoinhibitory constraints, promoting constitutive dimerization and autophosphorylation independent of ligand binding [5] [9]. This results in a kinase domain that preferentially adopts the inactive DFG-out conformation targeted by quizartinib. Molecular dynamics simulations indicate that ITD mutations increase the solvent accessibility of the hydrophobic back pocket, facilitating deeper penetration of the tert-butyl-isoxazole moiety [5]. Furthermore, hydrogen bonding between quizartinib's urea linker and D829 is strengthened in FLT3-ITD due to altered electrostatic environments around the activation loop. The kinetic selectivity index (ratio of drug-target residence time between FLT3-ITD and wild-type) exceeds 3.5, explaining prolonged suppression of oncogenic signaling despite systemic clearance [10].

Table 1: Structural Determinants of Quizartinib Binding Affinity

FLT3 VariantConformational StateIC₅₀ (nM)Key Binding Interactions
Wild-Type (Unphosphorylated)DFG-out (transient)4.2Water-mediated hinge H-bonds; Edge-to-face F691/F830; H-bond E661/D829
FLT3-ITD MutantStabilized DFG-out1.1Enhanced H-bond D829; Optimized hydrophobic back pocket occupancy
FLT3 D835V MutantDFG-in (active)>1000Loss of F830 interaction; Steric clash with activation loop

Downstream Signaling Pathway Modulation

Suppression of RAS/RAF/MEK and PI3K/AKT/mTOR Cascades

Quizartinib exerts profound effects on FLT3-driven oncogenic signaling by simultaneously inhibiting multiple critical downstream pathways. Upon FLT3-ITD inhibition, dephosphorylation cascades rapidly inactivate the MAPK/ERK and PI3K/AKT/mTOR axes within 2 hours of drug exposure [2] [6]. Phosphoproteomic analyses in FLT3-ITD⁺ cell lines (MV4-11, MOLM-14) show dose-dependent suppression of RAS-GTP loading (EC₅₀ = 3.1 nM) and subsequent abrogation of MEK1/2 (S217/S221) and ERK1/2 (T202/Y204) phosphorylation [2] [9]. Similarly, quizartinib potently inhibits PI3K-mediated PIP₃ generation at the plasma membrane, reducing phosphorylation of PDPK1 (S241), AKT (S473/T308), and mTORC1 effector S6K (T389) [6] [9].

The PI3K/AKT/mTOR suppression deserves particular attention due to its role in therapeutic resistance. While quizartinib effectively blocks acute PI3K/AKT signaling, compensatory feedback mechanisms can reactivate this pathway during prolonged therapy. Specifically, mTORC1 inhibition releases negative feedback on receptor tyrosine kinases, potentially contributing to adaptive resistance [6] [9]. This explains the enhanced efficacy observed when combining quizartinib with catalytic mTOR inhibitors like gedatolisib, which achieves synergistic suppression of the PI3Kα/δ-mTORC1/2 axis in resistant models (combination index < 0.4) [9]. The dual pathway blockade also disrupts critical metabolic adaptations in leukemia cells, reducing GLUT1-mediated glucose uptake and hexokinase II activity essential for survival under hypoxic bone marrow conditions [6].

Table 2: Downstream Pathway Modulation by Quizartinib in FLT3-ITD⁺ Models

Signaling PathwayKey EffectorsPhosphosite ModulationFunctional Consequence
RAS/RAF/MEKCRAF (S338), MEK (S217/S221), ERK (T202/Y204)>90% suppression at 10 nMG₁/S cell cycle arrest; Reduced c-MYC stability
PI3K/AKT/mTORPDPK1 (S241), AKT (S473/T308), S6K (T389)85-95% suppression at 10 nMImpaired glucose metabolism; Reduced MCL-1 synthesis
STAT5STAT5a/b (Y694/Y699)>95% suppression at 1 nMPIM-1 downregulation; BCL-Xₓ reduction

JAK/STAT5 Inactivation Mechanisms in Leukemogenesis

The JAK/STAT5 pathway represents a critical oncogenic nexus downstream of FLT3-ITD, and quizartinib demonstrates exceptional potency in disrupting this signaling axis. FLT3-ITD, but not wild-type FLT3, constitutively phosphorylates STAT5 (Y694/Y699) through direct kinase interaction rather than through JAK intermediaries [2] [10]. Quizartinib inhibits STAT5 phosphorylation with an EC₅₀ of <1 nM in FLT3-ITD⁺ cell lines, leading to rapid dimer dissociation and nuclear exclusion of STAT5 within 30 minutes of treatment [10]. This directly suppresses transcription of STAT5 target genes, quantified by >70% reduction in PIM1 kinase expression and >60% decrease in anti-apoptotic BCL-Xₓ levels within 6 hours [2] [10].

The biological consequences of STAT5 inactivation are particularly relevant to leukemogenesis. First, loss of PIM1 signaling impairs phosphorylation of BAD (S112) and CDC25A (S76), disrupting survival pathways and G₁/S progression [10]. Second, reduced mitochondrial BCL-Xₓ pools increase cytochrome c release, priming cells for intrinsic apoptosis. Third, STAT5 inactivation downregulates TERT transcription, progressively shortening telomeres over multiple cell divisions. Importantly, STAT5 suppression exhibits a biphasic pattern—acute inhibition followed by partial reactivation at 24 hours—suggesting compensatory JAK2 activation in some cellular contexts [2]. This phenomenon underscores the rationale for combinatorial approaches with JAK inhibitors in FLT3-ITD⁺ AML.

Compound Nomenclature

Properties

Product Name

AC220;Quizartinib

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)

InChI Key

MKGMVQKQNTXMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.